molecular formula C14H10Cl2N6S B11051285 3-(2,5-dichlorophenyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(2,5-dichlorophenyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11051285
M. Wt: 365.2 g/mol
InChI Key: PPDQHGNRQYZQBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,5-dichlorophenyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole: (let’s call it Compound X for brevity) is a mouthful, but its structure is captivating. It belongs to the class of heterocyclic compounds, combining triazole, pyrazole, and thiadiazole moieties. Let’s break it down:

    Triazole ring: A five-membered ring containing three nitrogen atoms.

    Pyrazole ring: A five-membered ring with two adjacent nitrogen atoms and a methyl group.

    Thiadiazole ring: A five-membered ring with two nitrogen atoms and one sulfur atom.

Compound X’s unique structure makes it an intriguing candidate for various applications.

Preparation Methods

Synthetic Routes::

    Condensation Reaction:

    Multicomponent Reactions (MCRs):

    Transition-Metal-Catalyzed Reactions:

Industrial Production::
  • While Compound X is not yet produced on an industrial scale, research efforts continue to optimize its synthesis.

Chemical Reactions Analysis

Compound X participates in various reactions:

    Oxidation: It can undergo oxidation to form sulfoxides or sulfones.

    Reduction: Reduction of the triazole or pyrazole ring may yield different derivatives.

    Substitution: Halogen atoms can be substituted with other functional groups.

    Common Reagents and Conditions:

    Major Products:

Scientific Research Applications

Compound X’s versatility extends across disciplines:

Mechanism of Action

  • Compound X’s mechanism of action depends on its specific application.
  • It may interact with cellular receptors, enzymes, or other biomolecules.
  • Further research is needed to unravel its precise mode of action.

Comparison with Similar Compounds

    Similar Compounds:

    Uniqueness of Compound X:

Properties

Molecular Formula

C14H10Cl2N6S

Molecular Weight

365.2 g/mol

IUPAC Name

3-(2,5-dichlorophenyl)-6-(1,3-dimethylpyrazol-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C14H10Cl2N6S/c1-7-10(6-21(2)19-7)13-20-22-12(17-18-14(22)23-13)9-5-8(15)3-4-11(9)16/h3-6H,1-2H3

InChI Key

PPDQHGNRQYZQBM-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1C2=NN3C(=NN=C3S2)C4=C(C=CC(=C4)Cl)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.